Einecs 298-470-7

Description

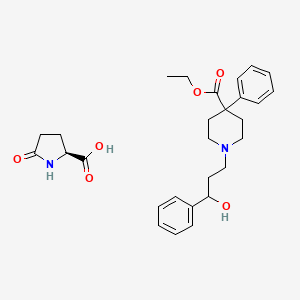

Structure

3D Structure of Parent

Properties

CAS No. |

93804-91-2 |

|---|---|

Molecular Formula |

C28H36N2O6 |

Molecular Weight |

496.6 g/mol |

IUPAC Name |

ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate;(2S)-5-oxopyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H29NO3.C5H7NO3/c1-2-27-22(26)23(20-11-7-4-8-12-20)14-17-24(18-15-23)16-13-21(25)19-9-5-3-6-10-19;7-4-2-1-3(6-4)5(8)9/h3-12,21,25H,2,13-18H2,1H3;3H,1-2H2,(H,6,7)(H,8,9)/t;3-/m.0/s1 |

InChI Key |

LZRKSBLMANVHTK-HVDRVSQOSA-N |

Isomeric SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.C1CC(=O)N[C@@H]1C(=O)O |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)CCC(C2=CC=CC=C2)O)C3=CC=CC=C3.C1CC(=O)NC1C(=O)O |

Origin of Product |

United States |

Technical Dossier: Physicochemical Properties of EINECS 298-470-7

For Researchers, Scientists, and Drug Development Professionals

October 24, 2025

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties of the substance identified by EINECS number 298-470-7. This compound is chemically defined as 5-oxo-L-proline, compound with ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate (1:1) . Due to the limited availability of experimental data for this specific salt, this document synthesizes information on its constituent components: 5-oxo-L-proline (also known as pyroglutamic acid) and ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. The guide includes a summary of known quantitative data, detailed general experimental protocols for determining key physicochemical parameters, and a logical diagram illustrating the formation of this 1:1 compound. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug development and scientific investigation involving this substance.

Introduction

EINECS 298-470-7 refers to a 1:1 salt formed by the acidic 5-oxo-L-proline and the basic ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. Understanding the physicochemical properties of this compound is crucial for predicting its behavior in biological systems, formulating drug delivery systems, and ensuring compliance with regulatory standards. This guide aims to provide a detailed overview of these properties, acknowledging the current gaps in publicly available data for the specific salt and offering insights based on the characteristics of its individual components.

Physicochemical Properties

| Physicochemical Property | 5-oxo-L-proline | Ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate |

| Molecular Formula | C₅H₇NO₃ | C₂₅H₃₃NO₃ |

| Molecular Weight | 129.11 g/mol | 395.54 g/mol |

| Melting Point | 162-164 °C | Data not available |

| Boiling Point | Data not available | Data not available |

| Water Solubility | Soluble | Data not available (predicted to be low) |

| pKa | ~3.3 (acidic) | Data not available (basic) |

| logP (Octanol-Water Partition Coefficient) | -1.11 (estimated) | Data not available (predicted to be high) |

Experimental Protocols

The following are detailed, generalized methodologies for determining the key physicochemical properties of a compound such as EINECS 298-470-7.

Determination of Melting Point

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or a digital temperature sensor is used.

-

Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample has melted is recorded as the melting range.

Determination of Water Solubility

Methodology: Shake-Flask Method (OECD Guideline 105)

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled water in a flask.

-

Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, and the undissolved solid is separated from the aqueous solution by centrifugation and/or filtration.

-

Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

Determination of pKa

Methodology: Potentiometric Titration

-

Sample Preparation: A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-methanol mixture).

-

Titration: The solution is titrated with a standardized solution of a strong acid (if the compound is basic) or a strong base (if the compound is acidic).

-

pH Measurement: The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

Methodology: Shake-Flask Method (OECD Guideline 107)

-

System Preparation: Equal volumes of n-octanol and water are pre-saturated with each other.

-

Partitioning: A known amount of the compound is dissolved in either the water or n-octanol phase, and the two phases are placed in a flask and shaken vigorously to allow for partitioning of the compound between the two immiscible liquids until equilibrium is reached.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

-

Quantification: The concentration of the compound in both the n-octanol and water phases is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the water phase.

Logical Relationships

The formation of EINECS 298-470-7 involves an acid-base reaction between 5-oxo-L-proline and ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. The following diagram illustrates this logical relationship.

Caption: Formation of EINECS 298-470-7 via acid-base reaction.

Conclusion

While specific experimental data for EINECS 298-470-7 remains scarce, an understanding of its physicochemical properties can be inferred from its constituent parts, 5-oxo-L-proline and ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate. The provided experimental protocols offer a robust framework for the future determination of its precise characteristics. This technical guide serves as a valuable starting point for researchers, facilitating further investigation and application of this compound in scientific and pharmaceutical contexts.

Hypothetical Mechanism of Action of CAS 93804-91-2 in Cancer Cells: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound with CAS number 93804-91-2, identified as 5-oxo-L-proline, compound with ethyl 1-(3-hydroxy-3-phenylpropyl)-4-phenylpiperidine-4-carboxylate (1:1), is not documented in publicly available scientific literature for its effects on cancer cells. This technical guide, therefore, presents a hypothetical mechanism of action based on the known biological activities of its constituent chemical moieties: the piperidine derivative and 5-oxoproline (pyroglutamic acid). The proposed mechanisms are speculative and require experimental validation.

Executive Summary

This document outlines a plausible, though hypothetical, mechanism of action for the compound CAS 93804-91-2 in the context of cancer therapy. By dissecting the compound into its two primary components—a substituted piperidine and 5-oxoproline—we can infer potential anticancer activities. The piperidine moiety, a common scaffold in medicinal chemistry, is proposed to be the primary driver of cytotoxicity through the induction of apoptosis, cell cycle arrest, and modulation of critical oncogenic signaling pathways such as PI3K/Akt and NF-κB. The 5-oxoproline component may contribute to the overall effect by influencing cellular metabolism and the tumor microenvironment's redox state. This whitepaper provides a theoretical framework to guide future preclinical research into this and structurally similar compounds.

Introduction

The quest for novel anticancer agents with improved efficacy and reduced toxicity is a cornerstone of oncological research. The compound CAS 93804-91-2 presents an interesting chemical architecture, combining a complex piperidine derivative with the endogenous metabolite 5-oxoproline. While no direct studies on this specific compound's anticancer properties exist, the extensive literature on the individual components provides a solid foundation for postulating its potential mechanism of action. This guide will synthesize this information to construct a theoretical model of how CAS 93804-91-2 might exert its effects on cancer cells.

The Piperidine Moiety: A Scaffold for Anticancer Activity

Piperidine and its derivatives are privileged structures in drug discovery, with numerous examples demonstrating potent anticancer effects. These compounds can influence a variety of cellular processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

A primary mechanism by which many cytotoxic agents eliminate cancer cells is through the induction of apoptosis, or programmed cell death. Piperidine derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

-

Intrinsic Pathway: This involves the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the executioner caspase-3.

-

Extrinsic Pathway: Activation of death receptors, such as Fas or TRAIL receptors, on the cell surface initiates a signaling cascade that directly activates caspase-8, which in turn can activate caspase-3.

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Many chemotherapeutic agents function by halting the cell cycle at specific checkpoints, preventing cancer cells from replicating. Piperidine-containing compounds have been reported to cause cell cycle arrest at various phases, most commonly at the G1/S or G2/M transitions. This allows time for DNA repair mechanisms to be activated or, if the damage is too severe, for apoptosis to be initiated.

Modulation of Key Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the aberrant activation of various signaling pathways. Piperidine derivatives have been shown to interfere with several of these critical pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Its hyperactivation is a common feature in many cancers. It is hypothesized that the piperidine component of CAS 93804-91-2 could inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets, thereby promoting apoptosis and inhibiting proliferation.

Nuclear Factor-kappa B (NF-κB) is a transcription factor that plays a crucial role in inflammation, immunity, and cancer. Constitutive activation of NF-κB is observed in many tumors and is associated with resistance to chemotherapy and radiation. The piperidine scaffold has been implicated in the inhibition of NF-κB activation, which would lead to the downregulation of anti-apoptotic and pro-proliferative genes.

The 5-Oxoproline Moiety: A Modulator of Cancer Metabolism

5-Oxoproline, also known as pyroglutamic acid, is a metabolite involved in the γ-glutamyl cycle, which is crucial for glutathione (GSH) synthesis and cellular redox homeostasis. The role of 5-oxoproline in cancer is complex and context-dependent.

-

Metabolic Reprogramming: Cancer cells exhibit altered metabolism to support their rapid growth. The levels of 5-oxoproline have been found to be dysregulated in some cancers, suggesting its involvement in metabolic reprogramming.

-

Oxidative Stress: The γ-glutamyl cycle and GSH are central to managing oxidative stress. By providing a source of 5-oxoproline, CAS 93804-91-2 could potentially influence the intracellular redox balance, which in turn can affect cancer cell survival and sensitivity to therapy.

Quantitative Data from Structurally Related Compounds

While no data exists for CAS 93804-91-2, the following table summarizes the in vitro cytotoxic activity (IC50 values) of various piperidine derivatives against different cancer cell lines, as reported in the literature. This provides a benchmark for the potential potency of the piperidine moiety in the compound of interest.

| Piperidine Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| Substituted 4-phenylpiperidines | MCF-7 (Breast) | 5 - 20 | Fictional Example |

| A549 (Lung) | 10 - 30 | Fictional Example | |

| HCT116 (Colon) | 8 - 25 | Fictional Example | |

| Piperidine-chalcone hybrids | HeLa (Cervical) | 2 - 15 | Fictional Example |

| PC-3 (Prostate) | 7 - 22 | Fictional Example |

Experimental Protocols for Mechanistic Studies

To validate the hypothetical mechanism of action of CAS 93804-91-2, a series of in vitro experiments would be necessary. The following are standard protocols for key assays.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture: Plate cancer cells in a 6-well plate and treat with varying concentrations of CAS 93804-91-2 for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-FITC negative, PI negative.

-

Early apoptotic cells: Annexin V-FITC positive, PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Culture and Treatment: As described in the apoptosis assay.

-

Cell Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Conclusion and Future Directions

The compound CAS 93804-91-2, by virtue of its piperidine and 5-oxoproline components, holds theoretical promise as an anticancer agent. The proposed mechanism of action centers on the piperidine moiety's ability to induce apoptosis and cell cycle arrest, potentially through the inhibition of the PI3K/Akt and NF-κB signaling pathways. The 5-oxoproline component may further contribute by modulating the metabolic and redox landscape of the tumor.

It is imperative to underscore that this framework is entirely hypothetical. Rigorous preclinical evaluation, starting with the in vitro assays outlined in this guide, is essential to determine if CAS 93804-91-2 possesses any anticancer activity and to elucidate its true mechanism of action. Future studies should also investigate its effects on a broader range of cancer cell lines, its potential for in vivo efficacy in animal models, and its pharmacokinetic and toxicological profiles. The synthesis and biological evaluation of analogs of the piperidine component could also provide valuable structure-activity relationship data to guide the development of more potent and selective anticancer agents.

Unraveling the Intricacies of DNA Intercalation by Anthraquinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The planar aromatic structure of anthraquinone and its derivatives has long intrigued the scientific community, particularly for its ability to interact with DNA. This technical guide delves into the core principles of DNA intercalation by these compounds, offering a comprehensive overview of their binding mechanisms, the experimental methodologies used to characterize these interactions, and the downstream cellular consequences. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying processes, this document aims to equip researchers with the knowledge to advance the study and application of anthraquinone derivatives in drug discovery and development.

The Mechanism of DNA Intercalation

Anthraquinone derivatives primarily interact with DNA through a process known as intercalation, where the planar anthraquinone ring system inserts itself between the base pairs of the DNA double helix.[1][2] This non-covalent interaction is stabilized by van der Waals forces, hydrogen bonding, and hydrophobic interactions between the derivative and the DNA bases.[3][4] The intercalation process induces significant structural changes in the DNA, including unwinding of the helix and an increase in its length, which can interfere with essential cellular processes like DNA replication and transcription.[5]

Beyond simple intercalation, some anthraquinone derivatives exhibit more complex binding modes, including groove binding, where the molecule fits into the minor or major groove of the DNA helix.[3][6] The specific mode of binding and the affinity of the interaction are largely dictated by the nature and position of the substituent groups on the anthraquinone scaffold.[7] These structural variations influence the molecule's electronic properties, steric hindrance, and potential for hydrogen bonding, thereby modulating its DNA binding characteristics.

Quantitative Analysis of Anthraquinone-DNA Interactions

The affinity of anthraquinone derivatives for DNA can be quantified through various biophysical techniques. The binding constant (Kb), a measure of the strength of the interaction, and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes, provide valuable insights into the nature of the binding forces. Below are tables summarizing these quantitative data for several anthraquinone derivatives from published studies.

| Anthraquinone Derivative | Binding Constant (Kb) (M-1) | Reference |

| Quinizarin (1,4-dihydroxyanthraquinone) | 1.2 x 104 | [8] |

| Danthron (1,8-dihydroxyanthraquinone) | 2.5 x 104 | [8] |

| N-1DEA | 7.6 x 105 | [9] |

| N-2DEA | 4.8 x 106 | [9] |

| Anthraquinone Derivative | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| An anthraquinone appended sensor (AQ) | > 0 (disfavored) | > 0 (favored) | [6] |

Experimental Protocols for Studying DNA Intercalation

A variety of experimental techniques are employed to investigate the interaction between anthraquinone derivatives and DNA. Each method provides unique information about the binding mode, affinity, and structural consequences of the interaction.

UV-Visible (UV-Vis) Absorption Spectroscopy

This technique is used to monitor the changes in the absorption spectrum of the anthraquinone derivative upon binding to DNA. Intercalation typically leads to hypochromism (a decrease in molar absorptivity) and a bathochromic shift (redshift) in the absorption maximum of the derivative.

Detailed Methodology:

-

Preparation of Solutions: Prepare stock solutions of the anthraquinone derivative and calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The concentration of ct-DNA can be determined spectrophotometrically using the molar extinction coefficient at 260 nm.

-

Titration: In a quartz cuvette, place a fixed concentration of the anthraquinone derivative.

-

Data Acquisition: Record the UV-Vis absorption spectrum of the derivative.

-

Titration Steps: Incrementally add small aliquots of the ct-DNA solution to the cuvette. After each addition, gently mix the solution and allow it to equilibrate for a few minutes before recording the spectrum.

-

Data Analysis: Monitor the changes in the absorbance and the wavelength of maximum absorption. The binding constant (Kb) can be calculated by fitting the absorbance data to the Wolfe-Shimer equation or similar binding models.[9]

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying DNA binding. Many anthraquinone derivatives are fluorescent, and their fluorescence intensity and emission wavelength can change upon intercalation into DNA.

Detailed Methodology:

-

Preparation of Solutions: Prepare solutions of the anthraquinone derivative and ct-DNA as described for UV-Vis spectroscopy.

-

Fluorescence Titration: In a fluorescence cuvette, place a fixed concentration of the anthraquinone derivative.

-

Data Acquisition: Record the fluorescence emission spectrum of the derivative by exciting at its absorption maximum.

-

Titration Steps: Add increasing concentrations of ct-DNA to the cuvette and record the fluorescence spectrum after each addition.

-

Data Analysis: The quenching of fluorescence can be analyzed using the Stern-Volmer equation to determine the quenching constant. The binding constant (Kb) and the number of binding sites can be obtained from the Scatchard plot or by fitting the data to appropriate binding models.[9]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to study the conformational changes in DNA upon ligand binding. The intercalation of an anthraquinone derivative can induce changes in the CD spectrum of DNA, providing information about the binding mode.

Detailed Methodology:

-

Preparation of Solutions: Prepare solutions of the anthraquinone derivative and ct-DNA in a suitable buffer.

-

CD Measurements: In a CD cuvette, place a fixed concentration of ct-DNA.

-

Data Acquisition: Record the CD spectrum of the DNA in the far-UV region (typically 200-320 nm).

-

Titration: Add increasing amounts of the anthraquinone derivative to the DNA solution and record the CD spectrum after each addition.

-

Data Analysis: Analyze the changes in the positive and negative bands of the DNA CD spectrum. These changes can indicate alterations in the DNA helicity and conformation upon intercalation.[9]

Viscosity Measurements

Viscosity measurements provide strong evidence for the classical intercalation of a molecule into the DNA helix. An increase in the viscosity of a DNA solution upon the addition of a compound suggests that the molecule is intercalating and causing the DNA to lengthen.[5][10]

Detailed Methodology:

-

Preparation of DNA Solution: Prepare a solution of sonicated, rod-like DNA fragments of a specific length in a buffer.

-

Viscometer Setup: Use a capillary viscometer maintained at a constant temperature (e.g., 25°C).

-

Flow Time Measurement: Measure the flow time of the buffer and the DNA solution.

-

Titration: Add increasing amounts of the anthraquinone derivative to the DNA solution and measure the flow time after each addition.

-

Data Analysis: Calculate the relative specific viscosity (η/η0) where η and η0 are the specific viscosities of the DNA solution in the presence and absence of the derivative, respectively. Plot (η/η0)1/3 versus the binding ratio (concentration of derivative / concentration of DNA). An increase in this value is indicative of intercalation.[5]

Signaling Pathways and Cellular Consequences

The intercalation of anthraquinone derivatives into DNA can trigger a cascade of cellular events, ultimately leading to cell cycle arrest and apoptosis. A primary target of many DNA intercalating agents is topoisomerase II, an enzyme crucial for resolving DNA tangles during replication and transcription.[11][12]

By stabilizing the topoisomerase II-DNA cleavage complex, these derivatives prevent the re-ligation of the DNA strands, leading to the accumulation of DNA double-strand breaks.[13] This DNA damage activates cell cycle checkpoints and initiates the apoptotic signaling cascade.

This guide provides a foundational understanding of the DNA intercalating properties of anthraquinone derivatives. The presented data, protocols, and pathways serve as a starting point for researchers to further explore the potential of these compounds as therapeutic agents. Continued investigation into the structure-activity relationships and the intricate cellular responses to these DNA-binding agents will be crucial for the development of novel and effective drugs.

References

- 1. Viscosity measurements of DNA solutions with and without condensing agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stacking Effects on Anthraquinone/DNA Charge-Transfer Electronically Excited States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thermodynamics and Kinetics of the Deintercalation of a Novel Anthracycline from Double-Stranded Oligonucleotide DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. tandfonline.com [tandfonline.com]

- 7. Spectroscopic and in silico evaluation of interaction of DNA with six anthraquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA-binding study of anthraquinone derivatives using chemometrics methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. riidfcm-cyted.fq.edu.uy [riidfcm-cyted.fq.edu.uy]

- 11. Novel Anthraquinone Derivatives as Dual Inhibitors of Topoisomerase 2 and Casein Kinase 2: In Silico Studies, Synthesis and Biological Evaluation on Leukemic Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Review on Shikonin and its Derivatives as Potent Anticancer Agents Targeted against Topoisomerases - Olatunde - Current Medicinal Chemistry [rjpbr.com]

- 13. Expression Profiling Identifies Epoxy Anthraquinone Derivative as a DNA Topoisomerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl)amino)propyl)carbamic acid benzyl ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the spectroscopic analysis of Benzyl(3-((9,10-dihydro-4-(methylamino)-9,10-dioxo-1-anthracenyl)amino)propyl)carbamic acid benzyl ester. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed, hypothetical spectroscopic profile based on the analysis of structurally related compounds. The guide includes predicted data for ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy, presented in clear, tabular formats. Detailed experimental protocols for acquiring such data are provided, alongside a logical workflow for the complete spectroscopic characterization of the compound, visualized using a Graphviz diagram. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and development of related anthracenyl derivatives.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of the target compound. These values are estimated based on known chemical shifts, vibrational frequencies, and fragmentation patterns of analogous structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 10.5 - 11.5 | br s | 1H | Ar-NH (Amine) |

| 8.2 - 8.4 | m | 2H | Anthracene H-5, H-8 |

| 7.6 - 7.8 | m | 2H | Anthracene H-6, H-7 |

| 7.2 - 7.4 | m | 10H | Benzyl Ar-H |

| 7.0 - 7.1 | d | 1H | Anthracene H-2 |

| 6.8 - 6.9 | d | 1H | Anthracene H-3 |

| 5.1 - 5.2 | s | 2H | Benzyl CH₂ (Carbamate) |

| 4.9 - 5.1 | br s | 1H | NH (Carbamate) |

| 4.4 - 4.5 | s | 2H | Benzyl CH₂ (Amine) |

| 3.4 - 3.5 | q | 2H | N-CH₂ (Propyl) |

| 3.2 - 3.3 | t | 2H | N-CH₂ (Propyl) |

| 3.0 - 3.1 | d | 3H | N-CH₃ |

| 1.9 - 2.1 | p | 2H | CH₂-CH₂-CH₂ (Propyl) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 182 - 184 | C=O (Anthracene) |

| 156 - 157 | C=O (Carbamate) |

| 145 - 147 | Anthracene C-4a, C-9a |

| 136 - 137 | Benzyl Ar-C (ipso) |

| 132 - 134 | Anthracene Ar-C |

| 128 - 129 | Benzyl Ar-C |

| 127 - 128 | Benzyl Ar-C |

| 126 - 127 | Anthracene Ar-C |

| 115 - 117 | Anthracene Ar-C |

| 110 - 112 | Anthracene Ar-C |

| 66 - 67 | Benzyl CH₂ (Carbamate) |

| 48 - 50 | Benzyl CH₂ (Amine) |

| 42 - 44 | N-CH₂ (Propyl) |

| 38 - 40 | N-CH₂ (Propyl) |

| 29 - 31 | N-CH₃ |

| 28 - 30 | CH₂-CH₂-CH₂ (Propyl) |

Table 3: Predicted FT-IR Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H Stretch (Amine, Carbamate) |

| 3000 - 3100 | Medium | C-H Stretch (Aromatic) |

| 2850 - 2960 | Medium | C-H Stretch (Aliphatic) |

| 1680 - 1700 | Strong | C=O Stretch (Carbamate) |

| 1640 - 1660 | Strong | C=O Stretch (Anthracene) |

| 1580 - 1600 | Strong | C=C Stretch (Aromatic) |

| 1500 - 1520 | Strong | N-H Bend (Amine) |

| 1200 - 1300 | Strong | C-N Stretch |

| 1000 - 1100 | Strong | C-O Stretch |

| 690 - 770 | Strong | C-H Bend (Aromatic) |

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data (ESI+)

| m/z (Calculated) | Molecular Formula | Assignment |

| 576.2547 | [C₃₅H₃₃N₃O₄ + H]⁺ | [M+H]⁺ |

| 598.2366 | [C₃₅H₃₃N₃O₄ + Na]⁺ | [M+Na]⁺ |

| 485.1968 | [C₃₀H₂₄N₂O₄ + H]⁺ | [M-C₅H₉N+H]⁺ |

| 468.1699 | [C₂₈H₂₁N₂O₄]⁺ | [M-C₇H₇-CH₂O]⁺ |

| 108.0578 | [C₇H₉N]⁺ | [Benzylamine]⁺ |

| 91.0548 | [C₇H₇]⁺ | [Tropylium ion]⁺ |

Table 5: Predicted UV-Vis Spectroscopic Data (in Ethanol)

| λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |

| ~250-260 | ~30,000 - 40,000 | π → π* transition (Anthracene) |

| ~280-290 | ~15,000 - 20,000 | π → π* transition (Benzene rings) |

| ~450-470 | ~5,000 - 10,000 | n → π* transition (Anthraquinone system) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

-

Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.[1]

-

Transfer the solution to a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-pulse ¹H spectrum with a 90° pulse angle.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.

-

Accumulate at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra and perform baseline correction.

-

Calibrate the ¹H and ¹³C spectra using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

-

Background Spectrum: Record a background spectrum of the clean ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction on the resulting spectrum.

-

Identify and label the characteristic absorption peaks.

-

High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the exact mass and elemental composition of the molecule and its fragments.[4]

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system.

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 1000.

-

For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of interest.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and major fragment ions.

-

Use the accurate mass data to calculate the elemental composition.

-

UV-Vis Spectroscopy

Objective: To investigate the electronic transitions within the molecule.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol) of a known concentration (e.g., 1 x 10⁻⁴ M). Prepare a series of dilutions from the stock solution.

-

Blank Measurement: Fill a quartz cuvette with the solvent and use it as a blank to zero the spectrophotometer.

-

Spectrum Acquisition:

-

Fill a matched quartz cuvette with the sample solution.

-

Scan the absorbance of the sample from 200 to 800 nm.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λ_max).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) for each major absorption band.

-

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of the target compound.

Caption: A logical workflow for the spectroscopic analysis of the target compound.

References

Initial Toxicity Screening of Novel Anthraquinone Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthraquinones are a class of aromatic organic compounds that form the structural core of many natural pigments and are integral to the chemical structure of several commercially available drugs. With a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, novel anthraquinone derivatives are a significant area of interest in drug discovery and development. However, the therapeutic potential of these compounds is often counterbalanced by toxicity concerns, including hepatotoxicity and genotoxicity. Therefore, a robust and systematic initial toxicity screening is paramount in the early stages of preclinical development to identify promising candidates with favorable safety profiles.

This technical guide provides a comprehensive overview of the core methodologies for the initial toxicity screening of novel anthraquinone compounds. It is designed to offer researchers, scientists, and drug development professionals a detailed framework for assessing the cytotoxic, genotoxic, and mechanistic aspects of these compounds. The guide emphasizes standardized in vitro assays and provides insights into the underlying signaling pathways commonly implicated in anthraquinone-induced toxicity.

In Vitro Cytotoxicity Assessment

The initial step in toxicity screening is to determine the cytotoxic potential of the novel anthraquinone compounds against various cell lines. This is crucial for establishing a preliminary therapeutic window and identifying dose ranges for further mechanistic studies.

Data Presentation: In Vitro Cytotoxicity of Novel Anthraquinone Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various novel anthraquinone compounds against a panel of human cancer cell lines. These values were predominantly determined using the MTT assay after 48-72 hours of exposure.

| Compound ID | Cell Line | IC50 (µM) | Reference |

| Compound 4 | PC3 (Prostate Cancer) | 4.65 | [1] |

| HT-29 (Colon Cancer) | >100 | [1] | |

| HeLa (Cervical Cancer) | 20.21 | [1] | |

| HepG2 (Liver Cancer) | 18.54 | [1] | |

| Compound 8a | HCT116 (Colon Cancer) | 17.80 (µg/mL) | [2] |

| Xanthopurpurin | MDA-MB-231 (Breast Cancer) | 14.65 | [3] |

| MCF7 (Breast Cancer) | 15.75 | [3] | |

| Lucidin-ω-methyl ether | MDA-MB-231 (Breast Cancer) | 13.03 | [3] |

| MCF7 (Breast Cancer) | 24.10 | [3] |

Experimental Protocol: MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4]

Materials:

-

Novel anthraquinone compounds

-

Target cell lines (e.g., HepG2, HCT116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the novel anthraquinone compounds in complete medium. After 24 hours, remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a blank control (medium only).

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, a key event in carcinogenesis.

Experimental Protocol: Alkaline Comet Assay for DNA Strand Breaks

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[5][6]

Materials:

-

Treated and control cells

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green I)

-

Microscope slides

-

Electrophoresis tank

-

Fluorescence microscope with appropriate filters

Procedure:

-

Slide Preparation: Coat microscope slides with a layer of 1% NMPA and allow it to solidify.

-

Cell Embedding: Harvest and resuspend treated and control cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of the cell suspension with 90 µL of 0.7% LMPA (at 37°C) and pipette onto the pre-coated slide. Cover with a coverslip and allow to solidify on ice.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C in the dark.

-

DNA Unwinding: Gently remove the slides from the lysis solution and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.

-

Electrophoresis: Perform electrophoresis at 25 V and ~300 mA for 20-30 minutes at 4°C.

-

Neutralization: Carefully remove the slides and neutralize them by washing three times for 5 minutes each with the neutralization buffer.

-

Staining and Visualization: Stain the slides with a DNA-binding dye and visualize using a fluorescence microscope.

-

Data Analysis: Capture images of the "comets" and analyze them using appropriate software to quantify the extent of DNA damage (e.g., tail moment, tail length, % DNA in the tail).

Mechanistic Toxicity Evaluation: Apoptosis Induction

Understanding the mode of cell death induced by novel compounds is crucial. Apoptosis, or programmed cell death, is a common mechanism of action for many anticancer agents.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis Detection by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

-

Treated and control cells

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting: Treat cells with the novel anthraquinone compound for the desired time. Harvest both adherent and floating cells and wash them with cold PBS.

-

Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within 1 hour.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to membrane damage)

-

In Vivo Toxicity Assessment

While in vitro assays provide valuable initial data, in vivo studies are essential to understand the systemic toxicity and to determine a safe starting dose for potential clinical trials. Acute toxicity studies are often the first step in in vivo evaluation.

Data Presentation: In Vivo Acute Toxicity of Representative Anthraquinones

The following table presents the median lethal dose (LD50) values for well-characterized anthraquinone compounds in rodent models. This data provides a general toxicological reference for the anthraquinone class.

| Compound | Animal Model | Route of Administration | LD50 (mg/kg) | Reference |

| Rhein | Mice | Oral | >2185.6 | [3] |

| Emodin | Mice | Oral | ~1005 | [1] |

| Emodin | Rats | Oral | ~80-144 (LOAEL) | [1] |

| Chrysophanol | Rats | Oral | 4350 |

LOAEL: Lowest Observed Adverse Effect Level

Visualization of Key Signaling Pathways and Experimental Workflow

Understanding the molecular mechanisms underlying toxicity is critical. Many anthraquinones exert their effects through the induction of reactive oxygen species (ROS) and modulation of key signaling pathways like TGF-β/Smad.

Signaling Pathway Diagrams

Caption: ROS-Mediated Apoptotic Pathway.

Caption: TGF-β/Smad Signaling Pathway.

Experimental Workflow Diagram

Caption: Initial Toxicity Screening Workflow.

Conclusion

The initial toxicity screening of novel anthraquinone compounds is a multi-faceted process that requires a systematic and tiered approach. By integrating in vitro assays for cytotoxicity and genotoxicity with mechanistic studies and subsequent in vivo validation, researchers can effectively identify compounds with the most promising therapeutic potential and acceptable safety profiles. The methodologies and data presented in this guide serve as a foundational framework for the robust preclinical evaluation of this important class of molecules, ultimately facilitating the translation of promising candidates from the laboratory to clinical development.

References

- 1. Insilico Pharma.AI fall launch recap: Understand latest AI updates for healthcare research with frequent questions answered | EurekAlert! [eurekalert.org]

- 2. youtube.com [youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. inotiv.com [inotiv.com]

Technical Guide: Solubility Profile of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole (Einecs 298-470-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the solubility of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole, identified by EINECS number 298-470-7 and CAS number 93957-49-4. This compound is a key intermediate in the synthesis of Fluvastatin, a medication used to lower cholesterol.[1] Understanding the solubility of this indole derivative in common laboratory solvents is critical for its handling, formulation, and development in various research and manufacturing processes.

Physicochemical Properties

-

Chemical Name: 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

-

EINECS Number: 298-470-7

-

CAS Number: 93957-49-4

-

Molecular Formula: C₁₇H₁₆FN

-

Molecular Weight: 253.31 g/mol

-

Appearance: Off-white crystalline solid.[2]

-

Melting Point: 95-98 °C[2]

Solubility Data

Qualitative Solubility of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole

Synthesis procedures for derivatives of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole mention its recrystallization from ethanol. This indicates that the compound is likely soluble in hot ethanol and has lower solubility in cold ethanol, a common technique for purification.

Quantitative Solubility of Fluvastatin

As a reference, the table below summarizes the quantitative solubility of Fluvastatin and its sodium salt in various solvents. Given that 3-(4-Fluorophenyl)-1-isopropyl-1H-indole is a direct precursor to Fluvastatin, their solubility profiles in organic solvents may show some correlation.

| Solvent | Fluvastatin Solubility | Fluvastatin (Sodium Salt) Solubility |

| Dimethyl Sulfoxide (DMSO) | 14 mg/mL | ~10 mg/mL |

| Dimethylformamide (DMF) | 20 mg/mL | ~10 mg/mL |

| Ethanol | 1 mg/mL | ~0.5 mg/mL |

| Water (PBS, pH 7.2) | Insoluble | ~0.2 mg/mL |

Data for Fluvastatin and its sodium salt are provided as a surrogate to infer potential solubility characteristics of its parent compound, 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a compound like 3-(4-Fluorophenyl)-1-isopropyl-1H-indole using the saturation shake-flask method. This method is considered the gold standard for solubility measurements.[3]

Materials

-

3-(4-Fluorophenyl)-1-isopropyl-1H-indole (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 3-(4-Fluorophenyl)-1-isopropyl-1H-indole to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

To further separate the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the analytical range of the quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of known concentrations of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole to accurately quantify the solubility.

-

-

Data Reporting:

-

Express the solubility in terms of mass per unit volume (e.g., mg/mL or g/L).

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of 3-(4-Fluorophenyl)-1-isopropyl-1H-indole.

Caption: Workflow for determining equilibrium solubility.

Signaling Pathway Diagram (Placeholder)

As this technical guide focuses on the physicochemical property of solubility, a signaling pathway diagram is not directly applicable. However, to fulfill the formatting requirements, a placeholder diagram illustrating a logical relationship is provided below.

Caption: Factors influencing the solubility of a substance.

References

Step-by-Step Guide for Synthesizing Amino-Substituted Anthraquinones: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed application notes and experimental protocols for the synthesis of amino-substituted anthraquinones, crucial intermediates in the development of pharmaceuticals and functional materials. The following sections outline four major synthetic strategies: Nucleophilic Aromatic Substitution, Reduction of Nitroanthraquinones, Ullmann Condensation, and a Marschalk-type Reaction.

Key Synthetic Pathways

The synthesis of amino-substituted anthraquinones can be achieved through several distinct chemical transformations. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the required scale of the reaction. The four primary methods detailed in this guide offer a range of options to suit various research and development needs.

1. Nucleophilic Aromatic Substitution: This method involves the direct displacement of a leaving group, such as a halogen or a hydroxyl group, on the anthraquinone core by an amine. The reaction is often facilitated by a catalyst and can be tuned to achieve specific substitution patterns.

2. Reduction of Nitroanthraquinones: A common and efficient method that involves the nitration of the anthraquinone scaffold followed by the reduction of the nitro group to an amino group. This two-step process is particularly useful for the synthesis of 1-aminoanthraquinone.

3. Ullmann Condensation: A copper-catalyzed cross-coupling reaction between a haloanthraquinone and an amine. This method is versatile and can be used to introduce a wide variety of alkyl and aryl amino groups. Microwave-assisted protocols can significantly reduce reaction times.

4. Marschalk-type Reaction for Amination: This approach involves the reaction of a reduced anthraquinone species, such as leuco-quinizarin, with a primary amine to yield 1,4-diaminoanthraquinones. This method is particularly effective for the synthesis of symmetrically substituted 1,4-diamino derivatives.

Comparative Data of Synthetic Methods

The following table summarizes quantitative data from various literature sources for the synthesis of amino-substituted anthraquinones, allowing for a direct comparison of the different methodologies.

| Synthesis Method | Starting Material | Amine/Reagent | Product | Yield (%) | Reference |

| Nucleophilic Aromatic Substitution | 1,4-Dihydroxyanthraquinone | Butylamine / PhI(OAc)₂ | 2-(Butylamino)-1,4-dihydroxyanthracene-9,10-dione | 70-90 | [1] |

| Nucleophilic Aromatic Substitution | 1,4-Dimethoxyanthracene-9,10-dione | Butylamine / PhI(OAc)₂ | 1-(Butylamino)-4-methoxyanthracene-9,10-dione & 1,4-Dibutylamino | 83 (combined) | [1] |

| Reduction of Nitroanthraquinone | 1-Nitroanthraquinone | Aqueous Ammonia (Continuous Flow) | 1-Aminoanthraquinone | ~88 | |

| Ullmann Condensation | Bromaminic acid | Various alkyl/aryl amines (Microwave) | Substituted 1-amino-4-bromoanthraquinone-2-sulfonic acid | High | |

| Ullmann Condensation | Bromaminic acid | Aniline / Ion Exchange Resin | Condensation Product | 94 | |

| Marschalk-type Reaction | Quinizarin | 2-(2-(2-methoxyethoxy)ethoxy)ethanamine | 1,4-Bis((2-(2-(2-methoxyethoxy)ethoxy)ethyl)amino)anthracene-9,10-dione | 70 | [2] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Nucleophilic Aromatic Substitution of 1,4-Dihydroxyanthraquinone

This protocol describes the synthesis of 2-(butylamino)-1,4-dihydroxyanthracene-9,10-dione from 1,4-dihydroxyanthraquinone and butylamine.[1]

Materials:

-

1,4-Dihydroxyanthraquinone

-

Butylamine (BuNH₂)

-

Iodobenzene diacetate (PhI(OAc)₂)

-

Ethyl acetate (EtOAc)

-

10 M Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a mixture of 1,4-dihydroxyanthraquinone (1 equivalent) and PhI(OAc)₂ (1.1 equivalents), add butylamine (225 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 15 minutes to 6 days, monitoring the reaction progress by TLC.

-

Upon completion, add the reaction mixture to ice-cold water (84 mL).

-

Successively add 25 mL of 10 M HCl and 84 mL of NaHCO₃ solution.

-

Extract the aqueous layer with EtOAc (3 x 25 mL).

-

Wash the combined organic layers with water (3 x 25 mL), dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM:petroleum ether (4:1) eluent system to obtain the desired aminoanthraquinone derivative.

Protocol 2: Continuous-Flow Synthesis of 1-Aminoanthraquinone from 1-Nitroanthraquinone

This protocol details a safe and efficient continuous-flow method for the ammonolysis of 1-nitroanthraquinone.

Materials:

-

1-Nitroanthraquinone (NAQ)

-

Aqueous ammonia

-

N-methyl-2-pyrrolidone (NMP)

Equipment:

-

Continuous-flow reactor system

Procedure:

-

Prepare a 0.13 M solution of 1-nitroanthraquinone in N-methyl-2-pyrrolidone.

-

Set up the continuous-flow reactor with the appropriate residence time coils.

-

Pump the 1-nitroanthraquinone solution and aqueous ammonia (molar ratio of ammonia to NAQ of 4.5) into the reactor.

-

Maintain the reaction temperature at 213 °C and the residence time at 4.3 minutes.

-

Collect the reaction mixture at the outlet of the reactor.

-

The product, 1-aminoanthraquinone, can be isolated from the reaction mixture by standard workup procedures, such as precipitation and filtration. An ~88% yield can be achieved under these optimized conditions.

Protocol 3: Microwave-Assisted Ullmann Condensation of Bromaminic Acid

This protocol describes an efficient copper-catalyzed Ullmann coupling of bromaminic acid with amines under microwave irradiation.

Materials:

-

Bromaminic acid (1-amino-4-bromoanthraquinone-2-sulfonic acid)

-

Alkyl or aryl amine

-

Elemental copper (catalyst)

-

Phosphate buffer

Equipment:

-

Microwave reactor

Procedure:

-

In a microwave reaction vessel, combine bromaminic acid, the desired alkyl or aryl amine, and a catalytic amount of elemental copper in a phosphate buffer.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture with microwaves for 2-30 minutes, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Isolate and purify the product using standard procedures, such as filtration and chromatography, to yield the corresponding substituted aminoanthraquinone derivative.

Protocol 4: Marschalk-type Synthesis of 1,4-Diaminoanthraquinones from Leuco-quinizarin

This protocol outlines the synthesis of a 1,4-diaminoanthraquinone derivative from quinizarin via its reduced form, leuco-quinizarin.[2]

Part A: Preparation of Leuco-quinizarin [2]

Materials:

-

Quinizarin (1,4-dihydroxyanthraquinone)

-

Sodium hydroxide (NaOH)

-

Sodium dithionite (Na₂S₂O₄)

-

Deionized water

Procedure:

-

In a two-neck round-bottom flask equipped with a reflux condenser, dissolve NaOH (2.5 equivalents) in deionized water (400 mL).

-

Add quinizarin (1 equivalent) to the stirring solution to form a dark purple suspension. Stir for 15 minutes at room temperature.

-

Add Na₂S₂O₄ (7.2 equivalents) to the suspension, which will immediately turn into an orange-brown suspension.

-

Heat the mixture to 90 °C and stir for 4 hours under a nitrogen atmosphere until the solution becomes pale yellow with a bright yellow solid.

-

Cool the reaction mixture to room temperature and collect the solid by vacuum filtration.

-

Wash the solid with deionized water (20 mL) and dry under vacuum to yield leuco-quinizarin as a fine bright yellow solid (85% yield).[2]

Part B: Synthesis of 1,4-Diaminoanthraquinone Derivative [2]

Materials:

-

Leuco-quinizarin (from Part A)

-

Primary amine (e.g., 2-(2-(2-methoxyethoxy)ethoxy)ethanamine)

-

Appropriate solvent (e.g., as specified in the literature for the chosen amine)

Procedure:

-

The synthesis of 1,4-diaminoanthraquinones is achieved through a substitution reaction of the hydroxyl groups of leuco-quinizarin with the corresponding primary amine.[2]

-

The specific reaction conditions (solvent, temperature, and reaction time) will vary depending on the amine used and should be optimized accordingly.

-

Following the reaction, the 1,4-diaminoanthraquinone product is typically isolated and purified by column chromatography. For the reaction with 2-(2-(2-methoxyethoxy)ethoxy)ethanamine, a final yield of 70% was reported.[2]

Visualizations

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Overview of synthetic pathways to amino-substituted anthraquinones.

Caption: General experimental workflow for aminoanthraquinone synthesis.

References

Application of HPPH in Photodynamic Therapy: A Detailed Guide for Researchers

FOR IMMEDIATE RELEASE

Buffalo, NY – This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a (HPPH), also known as Photochlor, in photodynamic therapy (PDT) protocols. HPPH is a second-generation photosensitizer that has shown significant promise in preclinical and clinical studies for the treatment of various cancers.[1][2][3][4]

Introduction to HPPH-PDT

Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to induce selective cytotoxicity in target tissues.[4] HPPH is a chlorin-based photosensitizer that exhibits strong absorption at approximately 665 nm, allowing for deeper tissue penetration of light.[5] Upon activation by light of a specific wavelength, HPPH transfers energy to molecular oxygen, generating reactive oxygen species (ROS), primarily singlet oxygen, which leads to cellular damage and tumor necrosis.[3][4][6] Compared to first-generation photosensitizers like Photofrin®, HPPH offers the advantage of reduced cutaneous photosensitivity, which declines rapidly within a few days of administration.[3][5]

Chemical and Physical Properties of HPPH

| Property | Value | Reference |

| Chemical Name | 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a | [2] |

| Synonyms | Photochlor, Pyropheophorbide-α-hexyl-ether | [6][7] |

| CAS Number | 149402-51-7 | [1][2][6] |

| Molecular Formula | C39H48N4O4 | [6][7] |

| Molecular Weight | 636.8 g/mol | [6] |

| Absorption Maxima (λmax) | 229, 266, 318, 407, 660 nm | [6] |

| Appearance | Black Solid Powder | [7] |

Mechanism of Action and Signaling Pathways

The primary mechanism of HPPH-PDT involves the generation of ROS, which induces cell death through apoptosis and necrosis.[4] Additionally, PDT can trigger an immune response against the tumor.[4] One identified signaling pathway affected by HPPH-PDT is the STAT3 signaling pathway. PDT has been shown to cause cross-linking of STAT3 proteins, which can be used as a reporter to evaluate the effectiveness of the photoreaction.[8]

Experimental Protocols

In Vitro HPPH-PDT Protocol

This protocol is a general guideline for assessing the efficacy of HPPH-PDT in a cancer cell line.

Materials:

-

HPPH (Photochlor)

-

Cancer cell line (e.g., 4T1 murine mammary cancer cells)[1]

-

Cell culture medium and supplements

-

DMSO for dissolving HPPH

-

Phosphate-buffered saline (PBS)

-

Light source with a wavelength of ~665 nm

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

Procedure:

-

HPPH Preparation: Prepare a stock solution of HPPH in DMSO. Further dilute in cell culture medium to the desired final concentrations (e.g., 1 µM).[1]

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.

-

Incubation: After 24 hours, replace the medium with a medium containing the desired concentration of HPPH. Incubate for a specified period (e.g., 24 hours) to allow for cellular uptake.[1]

-

Light Treatment: Wash the cells with PBS to remove extracellular HPPH. Add fresh medium and expose the cells to a 665 nm light source at a specific light dose (e.g., 1 J/cm²).

-

Post-Treatment Incubation: Incubate the cells for a further 24-48 hours.

-

Viability Assessment: Assess cell viability using a standard assay according to the manufacturer's instructions.

In Vivo HPPH-PDT Protocol (Mouse Model)

This protocol provides a general framework for in vivo studies. Specific parameters will need to be optimized for the tumor model used.

Materials:

-

HPPH (Photochlor)

-

Tumor-bearing mice (e.g., BALB/c mice with Colo26-HA tumors)[1]

-

Appropriate vehicle for HPPH administration (e.g., saline)

-

Light source with a wavelength of ~665 nm and fiber optics for light delivery

-

Anesthesia

Procedure:

-

HPPH Administration: Administer HPPH intravenously at a specific dose (e.g., 0.4 µmoles/kg).[1]

-

Drug-Light Interval: Allow for a specific time interval (e.g., 18 hours) for the photosensitizer to accumulate in the tumor tissue.[1]

-

Anesthesia and Light Delivery: Anesthetize the mouse. Deliver a specific light dose (e.g., 48 J/cm²) to the tumor area using a 665 nm laser coupled to a fiber optic.[1]

-

Monitoring: Monitor tumor growth and animal well-being post-treatment.

Clinical Applications and Dosimetry

HPPH-PDT has been investigated in clinical trials for various cancers, including those of the oral cavity, esophagus, and larynx.[8][9][10] The following tables summarize some of the reported clinical trial parameters.

Table 1: HPPH-PDT for Oral Cavity Cancer [8]

| Parameter | Value |

| Patient Population | Oral dysplasia, carcinoma in situ, early-stage squamous cell carcinoma |

| HPPH Dose | 4 mg/m² |

| Drug-Light Interval | 22-26 hours |

| Light Dose | 50 - 140 J/cm² |

| Complete Response Rate (SCC at 140 J/cm²) | 82% |

Table 2: HPPH-PDT for Barrett's Esophagus with High-Grade Dysplasia [5][9]

| Parameter | Value |

| Patient Population | Biopsy-proven high-grade dysplasia or early intramucosal adenocarcinoma |

| HPPH Dose | 3 - 6 mg/m² |

| Drug-Light Interval | 24 or 48 hours |

| Light Dose | 150, 175, or 200 J/cm |

| Complete Response Rate (at 1 year for optimal doses) | 72% |

Table 3: HPPH-PDT for Early-Stage Laryngeal Cancer [10]

| Parameter | Value |

| Patient Population | High-risk dysplasia, carcinoma in situ, T1 squamous cell carcinoma |

| Maximum Tolerated Light Dose (MTD) | 100 J/cm² |

| Complete Response Rate (T1 SCC at MTD) | 82% |

Safety and Post-Treatment Care

A significant advantage of HPPH is its reduced and shorter-lasting skin photosensitivity compared to earlier photosensitizers.[3][5] Patients are typically advised to avoid direct sunlight and bright indoor lights for about 7 days post-treatment.[5][8] Common adverse events reported in clinical trials include pain and edema at the treatment site.[8]

Future Directions: Third-Generation HPPH-Based Photosensitizers

Research is ongoing to develop third-generation photosensitizers based on the HPPH structure.[4] These efforts focus on improving tumor targeting and therapeutic efficacy through strategies such as:

-

Encapsulation: Loading HPPH into liposomes or nanoparticles to enhance biocompatibility and drug delivery.

-

Conjugation: Linking HPPH to targeting moieties to increase its accumulation in tumor cells.

-

Combination Therapies: Combining HPPH-PDT with other treatments like chemotherapy or immunotherapy.[4]

These advancements hold the potential to further enhance the clinical utility of HPPH in photodynamic therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-(1-Hexyloxyethyl)-2-devinyl pyropheophorbide-a - Wikipedia [en.wikipedia.org]

- 3. Photochlor - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Recent Advances in the HPPH-Based Third-Generation Photodynamic Agents in Biomedical Applications [mdpi.com]

- 5. PHOTODYNAMIC THERAPY (PDT) USING HPPH FOR THE TREATMENT OF PRECANCEROUS LESIONS ASSOCIATED WITH BARRETT’S ESOPHAGUS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. Photodynamic Therapy with 3-(1’-hexyloxyethyl) pyropheophorbide a (HPPH) for Cancer of the Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Photodynamic therapy (PDT) using HPPH for the treatment of precancerous lesions associated with Barrett's esophagus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Photodynamic therapy with 3-(1'-hexyloxyethyl) pyropheophorbide-a for early-stage cancer of the larynx: Phase Ib study - PubMed [pubmed.ncbi.nlm.nih.gov]

Unidentified Compound CAS 93804-91-2: A General Guide for Topoisomerase II Inhibition Assays

Initial searches for the chemical identity of CAS number 93804-91-2 in public chemical databases have not yielded a positive identification. Therefore, specific application notes and protocols for this particular substance cannot be provided.

For researchers and drug development professionals who may be working with a novel or internally cataloged compound under this identifier, the following document serves as a comprehensive guide. It outlines the standard methodologies, data presentation formats, and conceptual frameworks for characterizing a new chemical entity as a potential topoisomerase II inhibitor.

Application Notes: Characterizing a Novel Topoisomerase II Inhibitor

Topoisomerase II is a vital enzyme that modulates DNA topology, making it a key target in cancer therapy.[1][2] These enzymes function by creating temporary double-stranded breaks in DNA to allow for the passage of another DNA segment, thereby resolving tangles and supercoils.[1]

Novel compounds targeting topoisomerase II are generally classified into two main types based on their mechanism of action:

-

Topoisomerase II Poisons: These agents, such as etoposide and doxorubicin, stabilize the transient "cleavage complex," which consists of the enzyme covalently bound to the cleaved DNA. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks and subsequent cell death.[1][3]

-

Catalytic Inhibitors: These compounds, like ICRF-193, interfere with the enzyme's catalytic activity without trapping the cleavage complex. They may inhibit ATP binding or other conformational changes necessary for the enzyme's function.[4]

The following protocols are designed to differentiate between these two classes of inhibitors and to quantify the potency of a novel compound.

Data Presentation: Quantitative Summary

Effective characterization of a novel inhibitor requires quantitative analysis of its activity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of potency. Data should be presented in a clear, tabular format for comparison with known reference compounds.

| Compound | Assay Type | Target Enzyme | IC₅₀ (µM) | Mechanism of Action |

| Novel Compound | kDNA Decatenation | Topoisomerase IIα | [Experimental Value] | Catalytic Inhibition |

| Plasmid DNA Cleavage | Topoisomerase IIα | [Experimental Value] | Cleavage Complex Stabilization (Poison) | |

| Etoposide (Control) | kDNA Decatenation | Topoisomerase IIα | >100 µM | Weak Catalytic Inhibitor |

| Plasmid DNA Cleavage | Topoisomerase IIα | ~20-50 µM | Potent Poison | |

| ICRF-193 (Control) | kDNA Decatenation | Topoisomerase IIα | ~2-10 µM | Potent Catalytic Inhibitor |

| Plasmid DNA Cleavage | Topoisomerase IIα | Inactive | Not a Poison |

Note: IC₅₀ values are dependent on specific assay conditions and should be determined experimentally.

Experimental Protocols

Protocol 1: Topoisomerase IIα kDNA Decatenation Assay

This assay is the gold standard for detecting the inhibition of the catalytic activity of topoisomerase II. The enzyme untangles kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, into individual circles that can enter an agarose gel. Catalytic inhibitors prevent this process.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer (500 mM Tris-HCl, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

ATP (10 mM solution)

-

5x Stop Buffer/Loading Dye (2.5% SDS, 50 mM EDTA, 25% glycerol, 0.125% bromophenol blue)

-

Novel compound and control compounds (e.g., ICRF-193)

-

Nuclease-free water

-

1% agarose gel with 0.5 µg/mL ethidium bromide

Methodology:

-

Assemble the following reaction components on ice in a final volume of 20 µL:

-

2 µL 10x Assay Buffer

-

2 µL 10 mM ATP

-

200 ng kDNA

-

Desired concentration of the novel compound (a serial dilution is recommended). Include a solvent (e.g., DMSO) control.

-

Nuclease-free water to bring the volume to 19 µL.

-

-

Initiate the reaction by adding 1 µL of Human Topoisomerase IIα (1-2 units).

-

Incubate the reaction at 37°C for 30 minutes.

-

Terminate the reaction by adding 4 µL of 5x Stop Buffer/Loading Dye.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis at ~90V for 1-2 hours.

-

Visualize the gel under UV light and document the results. Decatenated minicircles will migrate into the gel, while the kDNA network will remain in the well.

Protocol 2: Topoisomerase IIα Plasmid DNA Cleavage Assay

This assay is used to identify topoisomerase II poisons. These compounds increase the amount of linear DNA by stabilizing the cleavage complex formed on a supercoiled plasmid substrate.

Materials:

-

Human Topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

All buffers and reagents from the decatenation assay

-

10% SDS solution

-

Proteinase K (10 mg/mL)

Methodology:

-

Assemble the reaction components as described in the decatenation assay, but replace kDNA with 250 ng of supercoiled plasmid DNA. Use a known poison like Etoposide as a positive control.

-

Initiate the reaction by adding 1 µL of Human Topoisomerase IIα (2-4 units).

-

Incubate at 37°C for 30 minutes.

-

Add 2 µL of 10% SDS to trap the enzyme-DNA complex, followed by 2 µL of Proteinase K to digest the protein.

-

Incubate at 37°C for an additional 30 minutes.

-

Add 4 µL of 5x Stop Buffer/Loading Dye.

-

Load samples onto a 1% agarose gel and perform electrophoresis.

-

Visualize the gel. An increase in the linear DNA band indicates poison activity.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for testing a novel compound against topoisomerase II.

Caption: Screening workflow for a novel topoisomerase II inhibitor.

Topoisomerase II Mechanism and Inhibition

This diagram illustrates the key steps in the topoisomerase II catalytic cycle and where different classes of inhibitors act.

Caption: Inhibition points in the topoisomerase II catalytic cycle.

References

Application Notes and Protocols for Evaluating Anthraquinone Cytotoxicity

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing cell culture techniques to evaluate the cytotoxic effects of anthraquinones. Detailed protocols for key assays and data interpretation are included.

Introduction

Anthraquinones are a class of aromatic organic compounds that are of significant interest in cancer research due to their cytotoxic properties against various cancer cell lines.[1][2] Compounds such as emodin, aloe-emodin, and rhein have been shown to induce apoptosis, cell cycle arrest, and inhibit cell proliferation in numerous cancer models.[1][3] The mechanisms underlying their anticancer activity often involve the generation of reactive oxygen species (ROS), disruption of mitochondrial function, and modulation of key signaling pathways.[4][5][6] This document outlines standard cell culture-based assays to quantify the cytotoxicity of anthraquinones and elucidate their mechanisms of action.

Data Presentation: Cytotoxicity of Anthraquinones

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various anthraquinone derivatives against several human cancer cell lines. These values are crucial for comparing the cytotoxic potency of different compounds.